1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Discovery of Selective Inhibitors
- The substitution of the pyridine and pyridone positions in certain compounds has been shown to improve enzyme potency, aqueous solubility, and kinase selectivity, leading to complete tumor stasis in certain cancer models following oral administration. This indicates the compound's potential in cancer therapy due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing it into phase I clinical trials (Schroeder et al., 2009).
Potential Anti-HIV Applications
- A compound was evaluated as a potential non-nucleoside reverse transcriptase inhibitor against HIV-1, highlighting the significance of its structural conformation and hydrogen bonding in its biological activity (Tamazyan et al., 2007).
Role in Modulating Feeding and Stress
- Research on orexin receptors (OX) and their antagonists has revealed a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Advancements in Inhibitor Development
- A series of inhibitors targeting NF-kappaB and AP-1 gene expression were developed, showing potential for improved oral bioavailability and selectivity in inhibiting transcription mediated by these transcription factors (Palanki et al., 2000).
Synthesis and Characterization of Novel Compounds
- Novel synthetic methods and characterizations of compounds related to "1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide" have been established, emphasizing the importance of specific structural modifications on biological activity and providing insight into the potential therapeutic applications of these compounds (Zhou et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves detailing appropriate safety precautions for handling the compound.
Future Directions
This involves speculating on potential future research directions. This could include potential applications of the compound, unanswered questions about its properties, and ways its synthesis or analysis could be improved.
properties
IUPAC Name |
1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCVAJKEFYRPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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